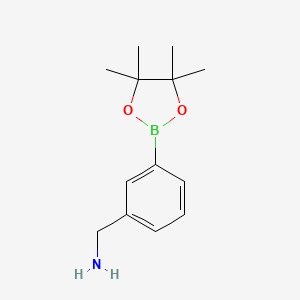
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine
説明
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine is a useful research compound. Its molecular formula is C13H20BNO2 and its molecular weight is 233.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine is a boron-containing organic compound that has garnered attention in various fields of biological and medicinal chemistry. Its unique structure incorporates a dioxaborolane moiety, which is known for its potential in drug development due to its ability to interact with biological targets effectively.
- IUPAC Name: this compound
- Molecular Formula: C14H22BNO2
- Molecular Weight: 249.15 g/mol
- SMILES Notation: CC1(C)OB(OC1(C)C)C2=CC=CC=C2C(C)N
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular signaling. The dioxaborolane group is particularly effective in forming reversible covalent bonds with target proteins, which can lead to modulation of their activity.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Enzyme Inhibition:
- Anti-inflammatory Effects:
- Cytotoxicity:
Data Tables
Case Study 1: GSK-3β Inhibition
In a recent study focusing on the development of selective GSK-3β inhibitors, it was found that derivatives containing the dioxaborolane moiety exhibited enhanced inhibitory activity compared to traditional inhibitors. This study highlighted the potential for these compounds in treating diseases such as Alzheimer's and diabetes where GSK-3β plays a critical role .
Case Study 2: Neuroinflammation
Another investigation assessed the anti-inflammatory properties of this compound in a model of neuroinflammation. The results indicated that treatment with the compound led to a significant reduction in inflammatory markers in microglial cells exposed to lipopolysaccharide (LPS), suggesting its therapeutic potential in neurodegenerative diseases characterized by inflammation .
科学的研究の応用
Organic Synthesis
Boron Chemistry:
- The presence of the boron atom in this compound allows it to participate in various chemical reactions, particularly in the formation of carbon-boron bonds. This is crucial for the synthesis of complex organic molecules.
- Boronates are known for their utility in Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing biaryl compounds commonly found in pharmaceuticals and agrochemicals .
Functionalization:
- The compound can be used as a building block for synthesizing more complex structures through functionalization reactions. For instance, it can undergo nucleophilic substitution or coupling reactions to create new derivatives with enhanced properties .
Medicinal Chemistry
Drug Development:
- The boronic acid moiety is significant in drug design due to its ability to interact with biological targets. Compounds containing boron have been investigated for their potential as inhibitors of proteasomes and other enzymes involved in cancer progression .
- Recent studies have shown that derivatives of boronic acids exhibit anti-cancer properties by selectively targeting tumor cells while sparing healthy cells .
Targeted Therapy:
- The incorporation of the tetramethyl dioxaborolane group enhances the solubility and stability of the compound, making it suitable for formulation into drug delivery systems. This feature is essential for developing targeted therapies that require precise delivery of active pharmaceutical ingredients .
Materials Science
Covalent Organic Frameworks (COFs):
- The compound serves as a versatile linker in the synthesis of covalent organic frameworks (COFs), which are porous materials with applications in gas storage, separation processes, and catalysis. COFs made using this compound have shown promise in photocatalytic reactions and luminescent applications .
Nanomaterials:
- Its ability to form stable complexes with metals allows for the development of nanomaterials that can be used in sensors and electronic devices. The integration of this compound into nanostructures enhances their electronic properties and stability under various conditions .
Case Studies
特性
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,9,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHQBFQWVQIKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















